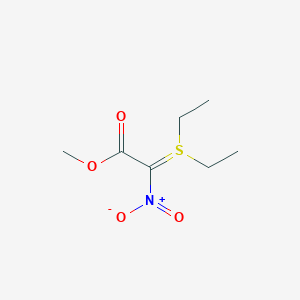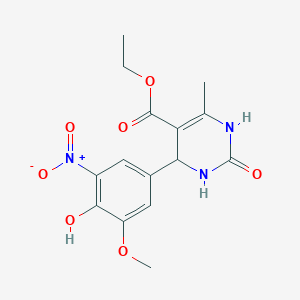![molecular formula C18H20O5 B4992781 3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B4992781.png)
3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde is a chemical compound with a complex molecular structure. It is commonly known as 'MMPB' or '4-methoxyphenyl-3-(3-methoxypropoxy)-benzaldehyde.' The compound is widely used in scientific research and has several applications in the field of medicine.
作用機序
The mechanism of action of 3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde is not fully understood. However, it is known to inhibit the activity of various enzymes, including acetylcholinesterase and cyclooxygenase-2 (COX-2). This inhibition leads to a decrease in the production of inflammatory mediators and an increase in the levels of acetylcholine, which is important for memory and learning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. The compound has been found to have anti-inflammatory effects, which are mediated by the inhibition of COX-2 and the subsequent decrease in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. The compound has also been found to inhibit acetylcholinesterase, which leads to an increase in the levels of acetylcholine, an important neurotransmitter for memory and learning.
実験室実験の利点と制限
One advantage of using 3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde in lab experiments is its diverse range of applications. The compound has been found to have anti-inflammatory properties, inhibit the growth of cancer cells, and inhibit acetylcholinesterase, making it useful for studying various diseases. However, one limitation is the complexity of its synthesis method, which may make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the study of 3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde. One direction is the study of its potential use in the treatment of Alzheimer's disease. The compound has been found to inhibit acetylcholinesterase, which is important for memory and learning, making it a potential candidate for the development of new Alzheimer's disease treatments. Another direction is the study of its potential use in the treatment of cancer. The compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer treatments. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in other disease areas.
Conclusion:
In conclusion, this compound is a complex compound that has several scientific research applications. Its synthesis method is complex, but its diverse range of applications makes it useful for studying various diseases. The compound has anti-inflammatory properties, inhibits the growth of cancer cells, and inhibits acetylcholinesterase, making it a potential candidate for the development of new treatments for Alzheimer's disease and cancer. Further studies are needed to better understand its mechanism of action and potential applications in other disease areas.
合成法
The synthesis of 3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde involves several steps. The starting material is 4-methoxybenzaldehyde, which is reacted with 3-bromo-1-propanol in the presence of a base to form 3-(4-methoxybenzyl)oxy-1-propanol. This intermediate is then reacted with 3-bromo-1-chloropropane in the presence of a base to form 3-(4-methoxybenzyl)oxy-1-(3-chloropropyl)propan-2-ol. The final step involves the reaction of this intermediate with 3-hydroxybenzaldehyde in the presence of a base to form this compound.
科学的研究の応用
3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde has several scientific research applications. It has been found to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. The compound has also been studied for its potential use in the treatment of cancer. It has been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for memory and learning.
特性
IUPAC Name |
3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-20-15-7-9-16(10-8-15)22-11-4-12-23-18-14(13-19)5-3-6-17(18)21-2/h3,5-10,13H,4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKJAYLDORZSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOC2=C(C=CC=C2OC)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide](/img/structure/B4992714.png)
![4-({2-bromo-4-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4992720.png)
![1-(6-methyl-2-pyridinyl)-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4992721.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4992724.png)


![11-(4-fluorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4992736.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4992750.png)
![N-(2,4-dimethoxyphenyl)-3-[1-(4-ethylbenzyl)-4-piperidinyl]propanamide](/img/structure/B4992760.png)

![N-({[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4992784.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4992793.png)
![2-(4-biphenylyl)-2-oxoethyl 2-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B4992795.png)
